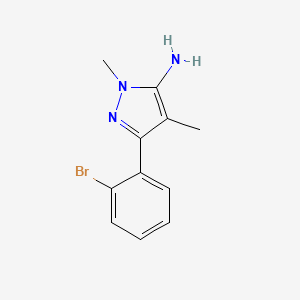3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
CAS No.:
Cat. No.: VC18269280
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12BrN3 |
|---|---|
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | 5-(2-bromophenyl)-2,4-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12BrN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |
| Standard InChI Key | GMJGWGBILYAFAL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1C2=CC=CC=C2Br)C)N |
Introduction
Key Findings
3-(2-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152663-97-2) is a brominated pyrazole derivative with a molecular weight of 266.14 g/mol. It exhibits structural versatility, enabling applications in medicinal chemistry and materials science. This review synthesizes data from crystallographic studies, synthetic protocols, and physicochemical analyses to provide a holistic perspective on the compound.
Structural and Chemical Identity
Molecular Formula and Key Identifiers
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | CHBrN | |
| Molecular Weight | 266.14 g/mol | |
| SMILES | CC1=C(N(N=C1C2=CC=CC=C2Br)C)N | |
| InChIKey | GMJGWGBILYAFAL-UHFFFAOYSA-N | |
| Purity | 98% |
The compound features a pyrazole core substituted with a 2-bromophenyl group at position 3, methyl groups at positions 1 and 4, and an amine at position 5 (Figure 1). The bromine atom introduces steric and electronic effects critical for reactivity .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves:
-
Paal-Knorr Condensation: Reaction of acetonylacetone with hydrazine derivatives under mild, eco-friendly conditions to form the pyrazole backbone .
-
Bromination: Electrophilic aromatic substitution using tribromophosphorus (PBr) or molecular bromine to introduce the bromine atom at the ortho position .
-
Functional Group Modifications: Methylation and amine protection/deprotection steps to achieve regioselectivity .
Example Protocol (adapted from ):
-
Condense diethyl butynedioate with methylhydrazine in ethanol catalyzed by citric acid.
-
Brominate the intermediate using PBr in dichloromethane at 0–25°C.
-
Hydrolyze the ester group with NaOH in ethanol, followed by amine deprotection using trifluoroacetic acid.
Yield: 64–77% after purification .
Physicochemical Properties
Spectral Characterization
| Technique | Key Data | Citation |
|---|---|---|
| NMR (DMSO-d) | δ 7.65 (d, J=8 Hz, 1H, Ar-H), 2.35 (s, 3H, CH) | |
| IR (KBr) | 3350 cm (N-H), 1590 cm (C=N) | |
| MS (ESI+) | m/z 267.03 [M+H] |
X-ray crystallography of analogous compounds (e.g., 1-(4-bromophenyl)-3-methyl-1H-pyrazole) reveals planar pyrazole rings with dihedral angles of 85.2° relative to the bromophenyl group .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, consistent with brominated aromatics .
Applications in Research
Medicinal Chemistry
-
Anticancer Probes: Pyrazole amines are precursors for azo-coupled heterocycles with activity against melanoma (MDA-MB-435) and leukemia (K-562) cell lines .
-
Antifungal Agents: Structural analogs demonstrate inhibitory effects against Phytophthora capsici (EC = 12 μM) .
Materials Science
-
Coordination Polymers: The amine group facilitates metal-ligand bonding, enabling use in luminescent materials .
-
Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings to generate biaryl derivatives .
Future Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the bromine position and methyl groups to optimize bioactivity .
-
Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .
-
Polymer Chemistry: Exploring use in conductive polymers via Pd-catalyzed cross-coupling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume